(2-Bromo-4-chlorophenyl)methanamine hydrochloride

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers face yield irreproducibility due to generic substitution of halogenated benzylamine regioisomers. This compound provides a validated 2-bromo-4-chloro substitution pattern with distinct electronic and steric profiles. - **Application**: Key intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling in proprietary pharma discovery (77 patent citations). - **Supply Advantage**: Ambient storage stability; batch-specific NMR/HPLC/GC documentation available. - **Specification**: 97% purity ensures reaction reproducibility.

Molecular Formula C7H8BrCl2N
Molecular Weight 256.95
CAS No. 2048273-70-5
Cat. No. B2820847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-4-chlorophenyl)methanamine hydrochloride
CAS2048273-70-5
Molecular FormulaC7H8BrCl2N
Molecular Weight256.95
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)CN.Cl
InChIInChI=1S/C7H7BrClN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H
InChIKeyXHOQKXSBHAEKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Bromo-4-chlorophenyl)methanamine HCl Procurement Guide


(2-Bromo-4-chlorophenyl)methanamine hydrochloride (CAS 2048273-70-5) is a halogenated benzylamine hydrochloride salt with molecular formula C₇H₈BrCl₂N and molecular weight 256.96 g/mol . This compound is supplied as a solid and is available from multiple commercial vendors with purity specifications ranging from 95% to 97% . The compound features a 2-bromo-4-chloro substitution pattern on the phenyl ring, a specific halogenation arrangement that distinguishes it from regioisomeric analogs such as (5-bromo-2-chlorophenyl)methanamine hydrochloride (CAS 1338473-83-8) and (4-bromo-2-chlorophenyl)methanamine hydrochloride (CAS 874482-96-9) . As a halogenated aromatic amine, it serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig amination [1].

Workflow Halogenated benzylamine building block for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling
Selection Regioisomeric identity must be verified via CAS; 2-bromo-4-chloro pattern distinct from 5-bromo-2-chloro, 4-bromo-2-chloro, and 4-bromo-3-chloro analogs
Use Context Organic synthesis and medicinal chemistry; reported patent prevalence suggests proprietary intermediate use

(2-Bromo-4-chlorophenyl)methanamine HCl: Regioisomer Substitution Risks


Generic substitution among halogenated benzylamine hydrochloride salts is not scientifically valid without verification of three critical parameters: regioisomeric identity, supplier purity specification, and storage condition requirements. The 2-bromo-4-chloro substitution pattern of the target compound is regioisomerically distinct from alternatives such as the 5-bromo-2-chloro , 4-bromo-2-chloro , and 4-bromo-3-chloro analogs, each possessing a unique electronic environment and steric profile that can influence reaction outcomes in cross-coupling chemistry and biological target engagement [1]. Furthermore, purity specifications vary across vendors—ranging from 95% (AKSci) to 97% (Bidepharm, Sigma-Aldrich/Ambeed) —with potential implications for reaction yield reproducibility. The evidence presented below quantifies the specific dimensions along which (2-bromo-4-chlorophenyl)methanamine hydrochloride differs from its closest structural analogs and alternative sourcing options.

Regioisomer mismatch

Different halogen positions alter electronic environment and steric accessibility; cross-coupling reactivity may shift. CAS verification is essential for each regioisomer.

Purity specification variability

Vendor purity ranges from 95% to 97%; batch-specific QC documentation (NMR, HPLC, GC) may not transfer across suppliers. Yield reproducibility may differ.

Storage condition requirements

Target compound supports ambient RT storage from multiple vendors, but some regioisomeric analogs require inert atmosphere or refrigerated conditions. Stock solution stability profiles are not interchangeable.

(2-Bromo-4-chlorophenyl)methanamine HCl: Differentiation Evidence


Regioisomeric Pattern Differentiation

The target compound (2-bromo-4-chlorophenyl)methanamine hydrochloride (CAS 2048273-70-5) possesses bromine at the ortho (2-position) and chlorine at the para (4-position) relative to the methanamine group. This substitution pattern differs regioisomerically from (5-bromo-2-chlorophenyl)methanamine hydrochloride (CAS 1338473-83-8), which features bromine at the meta-equivalent (5-position) and chlorine at the ortho (2-position) , and from (4-bromo-2-chlorophenyl)methanamine hydrochloride (CAS 874482-96-9), which places bromine at the para (4-position) and chlorine at the ortho (2-position) . The halogenation effect on electronic distribution and steric accessibility influences reactivity in cross-coupling reactions [1]. The 2-bromo-4-chloro arrangement positions the bromine atom adjacent to the methanamine-bearing carbon (C1), creating a distinct electronic environment compared to regioisomers where bromine is more distal or chlorine occupies the ortho position. The free base form, (2-bromo-4-chlorophenyl)methanamine, has a computed XLogP3 value of 2.1 [2], providing a lipophilicity baseline distinct from regioisomers.

Regioisomeric Pattern
Head-to-head
Target: Br at 2 (ortho), Cl at 4 (para) relative to methanamine
Comparators: 5-Br-2-Cl, 4-Br-2-Cl, 4-Br-3-Cl substitution patterns
Regioisomer identity determines electronic distribution for cross-coupling selectivity.
InChIKey differentiation: FXMITEFGCJTQCP-UHFFFAOYSA-N vs. comparator keys; XLogP3 ~2.1 for free base.
Medicinal Chemistry Organic Synthesis Cross-Coupling

Vendor Purity Specification Comparison

Across commercial vendors, (2-bromo-4-chlorophenyl)methanamine hydrochloride is offered with varying purity specifications. Bidepharm supplies the compound with standard purity of 97% and provides batch-specific quality inspection reports including NMR, HPLC, and GC data . Sigma-Aldrich (via Ambeed) also lists the compound at 97% purity . In comparison, AKSci offers the compound with a minimum purity specification of 95% , while Combi-Blocks and CymitQuimica list 96% purity . The free base analog, (2-bromo-4-chlorophenyl)methanamine (CAS 874482-95-8), is available at 95% purity from Enamine [1]. For regioisomeric comparators: (4-bromo-2-chlorophenyl)methanamine hydrochloride is available at 98% purity from AKSci ; (5-bromo-2-chlorophenyl)methanamine hydrochloride is listed at 97% purity by both Fluorochem and Leyan ; (4-bromo-3-chlorophenyl)methanamine hydrochloride is available at 95% purity from AKSci and 97% from Fluorochem .

Purity Specification
Head-to-head
Target up to 97% (Bidepharm, Sigma-Aldrich); 96% (Combi-Blocks)
Comparator 4-Br-2-Cl regioisomer available up to 98% (AKSci)
Purity differences may impact reaction yield reproducibility and characterization requirements.
Batch-specific NMR, HPLC, GC documentation available from select vendors for the target compound.
Quality Assurance Reproducibility Procurement

Storage Condition Comparison: Ambient vs. Inert Atmosphere

Storage condition specifications vary across suppliers of (2-bromo-4-chlorophenyl)methanamine hydrochloride and its regioisomeric analogs. The target compound is specified by most vendors for storage at room temperature (ambient conditions), including Bidepharm , Combi-Blocks , Delta-B [1], and GlpBio [2]. AKSci specifies long-term storage in a cool, dry place . Sigma-Aldrich (Ambeed) specifies inert atmosphere, room temperature . For comparator compounds: (4-bromo-2-chlorophenyl)methanamine hydrochloride is specified by CymitQuimica for long-term storage under inert atmosphere at room temperature , indicating a requirement for oxygen- and/or moisture-exclusion not universally required for the target compound. GlpBio provides detailed stock solution stability guidance for the target compound: when stored at -80°C, use within 6 months; when stored at -20°C, use within 1 month [2].

Storage Conditions
Head-to-head
Target: Ambient RT storage (Bidepharm, Combi-Blocks, Delta-B, GlpBio); stock solution -80°C/6 mo, -20°C/1 mo
Comparator: 4-Br-2-Cl analog requires inert atmosphere RT (CymitQuimica)
Ambient storage reduces handling complexity; quantified stock solution stability supports assay planning.
Vendor specifications as of 2025-2026; Sigma-Aldrich/Ambeed also lists inert atmosphere option.
Chemical Stability Storage Laboratory Operations

Patent Citation Analysis

According to PubChemLite database records, (2-bromo-4-chlorophenyl)methanamine hydrochloride (as the free base form C₇H₇BrClN, InChIKey FXMITEFGCJTQCP-UHFFFAOYSA-N) is associated with 77 patent citations, zero primary literature citations, and 1 annotation hit [1]. This patent-to-literature ratio (77:0) indicates that this specific substitution pattern has been predominantly utilized in proprietary pharmaceutical and agrochemical development contexts rather than in published academic research. The compound is described as a key intermediate in the synthesis of various bioactive molecules, particularly for constructing complex chemical frameworks in therapeutic agent design [2]. This patent concentration suggests the 2-bromo-4-chloro substitution pattern may offer proprietary synthetic advantages or access to novel chemical space in drug discovery programs.

Patent Citation Analysis
Reported
77 patent citations
0 primary literature citations
1 annotation hit (PubChemLite)
High patent prevalence suggests proprietary pharmaceutical intermediate use; no published academic validation.
PubChemLite query by InChIKey; comparable regioisomers lack direct citation counts.
Intellectual Property Pharmaceutical Development Research Trending

Cross-Coupling Reactivity: Suzuki & Buchwald-Hartwig

The 2-bromo-4-chloro substitution pattern of the target compound confers differentiated reactivity in palladium-catalyzed cross-coupling reactions. The presence of both bromo and chloro substituents on the benzene ring enhances reactivity in Suzuki and Buchwald-Hartwig amination reactions, with the electron-withdrawing effects of the halogens influencing the amine's nucleophilicity and allowing for selective functionalization [1]. A study on the related scaffold 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated successful Pd-catalyzed Suzuki cross-coupling with moderate to good yields, supporting the viability of the 2-bromo-4-chloro motif in cross-coupling applications [2]. (2-Bromo-4-chlorophenyl)methylamine derivatives are specifically noted for use in palladium-catalyzed amination of aryl halides and aryl triflates, a process fundamental in the synthesis of amines that serve as key intermediates in pharmaceutical and agrochemical production .

Cross-Coupling Reactivity
Class-level
2-Bromo-4-chloro motif reported to support Pd-catalyzed Suzuki and Buchwald-Hartwig amination; related scaffold achieved moderate to good yields in Suzuki coupling.
May provide differentiated cross-coupling selectivity; yields are coupling-partner dependent.
Class-level inference; specific reaction optimization is required. Free base LogP ~2.1.
Organic Synthesis Cross-Coupling Medicinal Chemistry

(2-Bromo-4-chlorophenyl)methanamine HCl: Research & Industrial Applications


Pharmaceutical Intermediate in Drug Discovery

Based on the 77 patent citations associated with this compound [1], (2-bromo-4-chlorophenyl)methanamine hydrochloride is most appropriately deployed as a synthetic intermediate in proprietary pharmaceutical discovery programs. The high patent-to-literature ratio (77:0) indicates this substitution pattern has been extensively utilized in industrial drug development contexts where intellectual property protection is a priority [2]. The compound is described as a key intermediate for synthesizing bioactive molecules, particularly in constructing complex chemical frameworks for therapeutic agents [3]. For organizations engaged in patent-protected development, this compound offers a validated building block with established precedent in the patent literature.

Cross-Coupling Building Block for Amine Synthesis

The 2-bromo-4-chloro substitution pattern enhances reactivity in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig amination [4]. Related scaffolds bearing the 2-bromo-4-chloro motif have been successfully employed in Pd-catalyzed Suzuki cross-coupling with moderate to good yields [5]. The compound serves as a versatile building block for constructing biaryl and aryl-amine frameworks that are foundational in pharmaceutical and agrochemical synthesis. The free base form has a computed LogP of 2.1 [6], supporting organic solvent compatibility for cross-coupling applications.

SAR Studies in Medicinal Chemistry

The distinct 2-bromo-4-chloro halogenation pattern positions bromine ortho to the methanamine-bearing carbon and chlorine para, creating a specific electronic and steric environment that can be systematically compared against regioisomers such as (5-bromo-2-chlorophenyl)methanamine hydrochloride and (4-bromo-2-chlorophenyl)methanamine hydrochloride in SAR campaigns. The availability of batch-specific QC documentation including NMR, HPLC, and GC from select vendors supports rigorous compound characterization requirements in medicinal chemistry workflows.

Lab-Scale Synthesis with Simplified Storage

For research laboratories with standard ambient storage capabilities, (2-bromo-4-chlorophenyl)methanamine hydrochloride offers operational simplicity with room temperature storage specified by multiple vendors [7][8]. Unlike the 4-bromo-2-chloro analog which requires inert atmosphere for long-term storage , the target compound can be stored under ambient conditions without specialized equipment. For biological assay preparation, stock solution stability data is available: -80°C for 6 months; -20°C for 1 month [9], supporting experimental planning for pharmacology and cell-based studies.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate
Patent literature precedent
IP-protected development fit
Cross-coupling building block
2-Br-4-Cl substitution pattern
Suzuki / Buchwald-Hartwig yield review
SAR studies
Regioisomeric identity control
Batch QC documentation review
Lab-scale synthesis
Ambient storage compatibility
Stock solution stability validation

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